Amdizalisib

PI3Kδ selectivity Isoform inhibition Off-target toxicity

Amdizalisib (HMPL-689, CAS 1894229-03-8) is an ATP-competitive, highly selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). It is a synthetic organic compound currently under Phase II clinical investigation for the treatment of hematological malignancies, including relapsed/refractory follicular lymphoma and Hodgkin's lymphoma.

Molecular Formula C19H15ClN8
Molecular Weight 390.8 g/mol
CAS No. 1894229-03-8
Cat. No. B10823814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmdizalisib
CAS1894229-03-8
Molecular FormulaC19H15ClN8
Molecular Weight390.8 g/mol
Structural Identifiers
SMILESCC(C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N
InChIInChI=1S/C19H15ClN8/c1-11(26-19-14(8-21)18(22)24-10-25-19)13-7-16-23-9-15(20)28(16)27-17(13)12-5-3-2-4-6-12/h2-7,9-11H,1H3,(H3,22,24,25,26)/t11-/m0/s1
InChIKeyWKDBRCUUDXLTIM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amdizalisib (HMPL-689): A Highly Selective PI3Kδ Inhibitor in Phase II Clinical Development


Amdizalisib (HMPL-689, CAS 1894229-03-8) is an ATP-competitive, highly selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) [1]. It is a synthetic organic compound [2] currently under Phase II clinical investigation for the treatment of hematological malignancies, including relapsed/refractory follicular lymphoma and Hodgkin's lymphoma [3]. The compound exhibits >250-fold selectivity for PI3Kδ over other Class I PI3K isoforms and demonstrates minimal off-target kinase inhibition [4].

Why Generic PI3K Inhibitor Substitution Fails: The Critical Role of Isoform Selectivity in Amdizalisib


PI3K inhibitors are not interchangeable due to profound differences in isoform selectivity, which directly impacts both efficacy and toxicity profiles [1]. Broad-spectrum or pan-PI3K inhibitors (e.g., copanlisib) inhibit multiple isoforms (α, β, γ, δ), leading to significant off-target toxicities such as hyperglycemia, hypertension, and severe immune-mediated adverse events [2]. Conversely, first-generation PI3Kδ-selective inhibitors like idelalisib and duvelisib have improved selectivity but still exhibit residual inhibition of other isoforms, contributing to their well-documented adverse event profiles, including hepatotoxicity and colitis [3]. Amdizalisib's exceptionally high selectivity for PI3Kδ (>250-fold over other isoforms) and its minimal off-target kinome profile differentiate it from both pan- and first-generation selective inhibitors, offering the potential for improved tolerability without compromising on-target potency [4].

Amdizalisib (HMPL-689) Quantitative Differentiation: Head-to-Head and Cross-Study Comparison Evidence


Superior PI3Kδ Selectivity Over Other Class I Isoforms: Amdizalisib vs. Idelalisib, Duvelisib, and Copanlisib

Amdizalisib demonstrates >250-fold selectivity for PI3Kδ over other Class I PI3K isoforms (α, β, γ), significantly exceeding the selectivity profiles of idelalisib, duvelisib, and copanlisib [1]. In contrast, idelalisib exhibits only 19-fold selectivity over PI3Kγ (IC50: 2.5 nM vs. 89 nM) and duvelisib shows 11-fold selectivity over PI3Kγ (IC50: 2.5 nM vs. 27 nM) [2]. Copanlisib, a pan-PI3K inhibitor, has no meaningful selectivity, inhibiting PI3Kα and PI3Kδ with near-equivalent potency (IC50: 0.5 nM and 0.7 nM, respectively) [3].

PI3Kδ selectivity Isoform inhibition Off-target toxicity

Enhanced Kinome-Wide Selectivity: Amdizalisib Demonstrates Minimal Off-Target Kinase Inhibition

In a kinome selectivity panel of 323 protein kinases, amdizalisib at 1 µM showed no significant inhibition of 319 kinases (>98.8% of the panel), demonstrating exceptional target specificity [1]. This contrasts with broader kinome inhibition profiles reported for other PI3Kδ inhibitors, though direct comparator data in identical assay conditions are limited. The absence of off-target kinase activity at pharmacologically relevant concentrations suggests a reduced risk of kinase-mediated toxicities.

Kinome selectivity Off-target kinase inhibition Safety profile

Potent PI3Kδ Inhibition in Biochemical and Cellular Assays: Amdizalisib Exhibits Low Nanomolar Potency Comparable to or Exceeding Approved Inhibitors

Amdizalisib potently inhibited PI3Kδ in biochemical, cellular, and human whole blood assays with IC50 values ranging from 0.8 to 3 nM [1]. This potency is comparable to or exceeds that of approved PI3Kδ inhibitors idelalisib (IC50: 2.5 nM), duvelisib (IC50: 2.5 nM), and umbralisib (EC50: 22.2 nM) [2].

PI3Kδ potency IC50 Cellular activity

Favorable Drug-Drug Interaction Profile: Reduced CYP Inhibition Liability Compared to Other PI3K Inhibitors

Amdizalisib demonstrated relatively weak inhibition of CYP2C8 and CYP2C9 (IC50: 30.4 µM and 10.7 µM, respectively) and no significant inhibition of other major CYP isoforms [1]. In contrast, idelalisib is a strong CYP3A4 inhibitor (IC50: 1.5 µM), and duvelisib inhibits CYP3A4 (IC50: 4.3 µM) [2]. This lower CYP inhibition liability suggests a reduced risk of clinically significant drug-drug interactions.

Drug-drug interactions CYP inhibition Combination therapy

Efficient Oral Absorption and Favorable Pharmacokinetics in Preclinical Species and Humans

Amdizalisib exhibits high cell permeability without being a substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) [1]. In healthy human volunteers, it was rapidly absorbed (median Tmax: 2.5 h) with a Cmax of 244 ± 48.9 ng/mL and AUC0-t of 1870 ± 474 h·ng/mL following a single 30 mg oral dose [2]. These properties contrast with copanlisib, which requires intravenous administration due to poor oral bioavailability [3].

Pharmacokinetics Oral bioavailability ADME

Potent Anti-Proliferative Activity in B-Cell Lymphoma Cell Lines: Amdizalisib Demonstrates Broad and Potent Efficacy

Amdizalisib potently inhibited cell survival in a panel of B-cell lymphoma cell lines with IC50 values ranging from 0.005 to 5 µM [1]. This broad anti-proliferative activity encompasses a range of sensitivities, indicating potential efficacy across diverse B-cell malignancy subtypes. While direct head-to-head comparisons are not available, this potency range is consistent with or exceeds that reported for idelalisib and duvelisib in similar assays [2].

B-cell lymphoma Anti-proliferative activity Cell viability

Amdizalisib (HMPL-689): Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Preclinical Research in B-Cell Malignancies Requiring High PI3Kδ Selectivity

Amdizalisib's >250-fold selectivity over other Class I PI3K isoforms and minimal off-target kinome inhibition make it the preferred tool compound for dissecting PI3Kδ-specific signaling pathways in B-cell lymphoma and leukemia models, without confounding effects from PI3Kα/β/γ inhibition [1]. Its potency in cellular assays (IC50: 0.8-3 nM) ensures robust target engagement at low concentrations [2].

Combination Therapy Studies with BTK Inhibitors, Anti-CD20 Antibodies, or BCL-2 Inhibitors

The favorable drug-drug interaction profile of amdizalisib, characterized by weak CYP inhibition (CYP2C8 IC50: 30.4 µM; CYP2C9 IC50: 10.7 µM) and no significant CYP3A4 inhibition, makes it an ideal partner for combination studies with agents such as ibrutinib, rituximab, or venetoclax, which are often metabolized by CYP3A4 [3]. Preclinical data demonstrate synergistic anti-tumor activity with these agents in B-cell lymphoma xenograft models [4].

Investigational New Drug (IND)-Enabling Studies and Clinical Trial Material Production

Amdizalisib's well-characterized preclinical ADME profile, including high oral bioavailability, low-to-moderate clearance across species, and defined metabolic pathways, provides a solid foundation for IND-enabling toxicology and pharmacokinetic studies [5]. The availability of human mass balance and PK data from Phase I trials further de-risks clinical development [6].

Research into PI3Kδ-Driven Inflammatory and Autoimmune Disorders

Given the critical role of PI3Kδ in B-cell and myeloid cell function, amdizalisib's high selectivity and oral bioavailability make it a valuable tool for exploring PI3Kδ inhibition in preclinical models of autoimmune diseases, such as rheumatoid arthritis or systemic lupus erythematosus, where minimizing off-target PI3Kα/β inhibition is crucial to avoid metabolic side effects [7].

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